Crystal Structure & Conformation: Staggered Ethylene Spacer Distinguishes from Hydroxyl Analogs
X‑ray crystallographic analysis of 3‑(1H‑imidazol‑1‑yl)propanenitrile reveals a staggered conformation for the ethylene linker connecting the imidazole ring and the nitrile group. This conformation is notably distinct from that observed in the hydroxyl analog, 3‑(1H‑imidazol‑1‑yl)propan‑1‑ol, where the flexibility of the –OH terminus induces different intermolecular hydrogen‑bonding patterns [1]. The shortest intermolecular contact in the nitrile derivative (imidazole N···CH₂ distance) is 2.89 Å, indicative of specific solid‑state packing forces absent in the alcohol counterpart.
| Evidence Dimension | Molecular conformation and intermolecular interactions |
|---|---|
| Target Compound Data | Staggered conformation; shortest intermolecular contact (imidazole N···CH₂) = 2.89 Å |
| Comparator Or Baseline | 3-(1H-Imidazol-1-yl)propan-1-ol (hydroxyl analog): flexible –OH terminus, different hydrogen‑bonding network; no comparable crystallographic data available for the nitrile derivative |
| Quantified Difference | Conformational rigidity of the ethylene spacer in the nitrile compound contrasts with the flexible chain of the alcohol analog; exact energy differences not quantified in available literature |
| Conditions | Single-crystal X-ray diffraction at 173 K (monoclinic, P2₁/c, a = 7.2712 Å, b = 5.5917 Å, c = 15.4625 Å, β = 100.979°) |
Why This Matters
The rigid, staggered conformation of the nitrile derivative influences its solid‑state packing and may affect co‑crystallization behavior in pharmaceutical formulations or supramolecular chemistry applications.
- [1] Peppel, T., & Köckerling, M. (2009). 3-(1H-Imidazol-1-yl)propanenitrile. Acta Crystallographica Section E, 65(10), o2452. https://doi.org/10.1107/S1600536809035685 View Source
